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Compound of Interest

Compound Name: p-METHOXYCINNAMALDEHYDE

Cat. No.: B120730

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methoxycinnamaldehyde, a compound of interest in various fields including fragrance,
pharmaceuticals, and organic synthesis. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics,
along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-
methoxycinnamaldehyde. The data presented below includes *H (proton) and 13C (carbon-13)
NMR spectra, which reveal detailed information about the electronic environment of each

nucleus.

'H NMR Data

The *H NMR spectrum of trans-4-methoxycinnamaldehyde provides characteristic signals for
the aldehydic, vinylic, aromatic, and methoxy protons. The large coupling constant between the
vinylic protons confirms the trans configuration of the double bond.

Table 1: *H NMR Spectroscopic Data for trans-4-Methoxycinnamaldehyde
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Chemical Shift () o Coupling Constant .

Multiplicity Assignment
ppm (J) Hz
9.57 - 9.66 d 8.0 Aldehyde (-CHO)
7.46 - 7.52 d 16.0 Vinylic (=CH-Ar)
7.42 - 7.46 d 8.6 Aromatic (H-2, H-6)
6.89 - 6.95 d 8.6 Aromatic (H-3, H-5)
6.55 - 6.61 dd 16.0, 8.0 Vinylic (=CH-CHO)
3.86 S - Methoxy (-OCHs)

Solvent: CDCls,
Frequency: 400 MHz.
Data sourced from

multiple references.[1]

[2]

13C NMR Data

The 13C NMR spectrum complements the *H NMR data by providing the chemical shifts for
each unique carbon atom in the molecule.

Table 2: Predicted 13C NMR Spectroscopic Data for 4-Methoxycinnamaldehyde
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Chemical Shift (8) ppm Assignment
193.00 Aldehyde (C=0)
159.41 Aromatic (C-4, C-O)
146.00 Vinylic (=CH-Ar)
132.49 Aromatic (C-2, C-6)
131.13 Aromatic (C-1)
124.74 Vinylic (=CH-CHO)
111.82 Aromatic (C-3, C-5)
55.52 Methoxy (-OCHs)

Solvent: D20, Frequency: 500 MHz. Data is
predicted.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-methoxycinnamaldehyde shows characteristic absorption bands for the
aldehyde, alkene, aromatic ring, and ether functionalities.

Table 3: IR Spectroscopic Data for 4-Methoxycinnamaldehyde
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Wavenumber (cm~?) Intensity Assignment

~2800, ~2700 Medium C-H stretch (aldehyde)

1700 Strong C=0 stretch (conjugated
aldehyde)

2000 - 1667 Multiple Benzene ring overtones

1605 Strong C=C stretch (aromatic)

1575 Strong C=C stretch (vinylic)

~1260 Strong C-O-C stretch (asymmetric)

~1100 Strong C-O-C stretch (symmetric)

975 Strong C-H bend (trans-vinylic)

850 - 800 Strong C-H bend (para-disubstituted

benzene)

Data is a compilation from gas-
phase and condensed-phase

spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The extended conjugation in 4-methoxycinnamaldehyde, involving the benzene ring, the

carbon-carbon double bond, and the carbonyl group, results in strong absorption in the UV

region.

Table 4: UV-Vis Spectroscopic Data for 4-Methoxycinnamaldehyde

Amax (nm)

322

Not Specified

Data sourced from a study by 11VS.org.[4]
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-methoxycinnamaldehyde
and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCIz, DMSO-ds) in a
clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it
into the magnet.

Instrument Setup:

o Tune and match the probe for the desired nucleus (*H or 13C).
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are
typically required due to the lower natural abundance and longer relaxation times of 13C.

Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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o Phase the resulting spectrum.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

o Integrate the peaks in the *H spectrum and pick the peaks in both *H and *3C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

 Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it
with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry
completely.

o Background Scan: Record a background spectrum of the empty ATR accessory to account
for atmospheric CO2 and Hz20, as well as any intrinsic absorbance of the crystal.

o Sample Application: Place a small amount of solid 4-methoxycinnamaldehyde powder
directly onto the ATR crystal.

» Pressure Application: Lower the pressure anvil and apply consistent pressure to ensure good
contact between the sample and the crystal.

o Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~1 over a range of 4000-400 cm~1.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

e Sample Preparation:

o Prepare a stock solution of 4-methoxycinnamaldehyde of a known concentration (e.g., 1
mg/mL) in a UV-grade solvent (e.g., ethanol or methanol).

o Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the
spectrophotometer (typically 0.1 - 1.0 AU).
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¢ Instrumentation:

o Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up
for at least 15-20 minutes.

e Blank Measurement:
o Fill a quartz cuvette with the pure solvent to be used as a blank.

o Place the cuvette in the spectrophotometer and record a baseline correction or "zero" the
instrument across the desired wavelength range (e.g., 200-800 nm).

o Sample Measurement:
o Rinse the cuvette with the sample solution before filling it.
o Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax) from the resulting

spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 4-methoxycinnamaldehyde.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b120730#spectroscopic-data-of-4-
methoxycinnamaldehyde-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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